2-((2-Chloroethyl)amino)ethanol hydrochloride
Overview
Description
2-((2-Chloroethyl)amino)ethanol hydrochloride is a chemical compound with the molecular formula C4H11Cl2NO. It is a derivative of ethanol, where one of the hydrogen atoms is replaced by a 2-chloroethylamino group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroethyl)amino)ethanol hydrochloride typically involves the reaction of 2-chloroethanol with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-((2-Chloroethyl)amino)ethanol hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form amines or alcohols.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Products include various substituted amines.
Oxidation: Products include aldehydes and ketones.
Reduction: Products include primary and secondary amines.
Scientific Research Applications
2-((2-Chloroethyl)amino)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of cellular processes and as a labeling reagent for biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-((2-Chloroethyl)amino)ethanol hydrochloride involves its interaction with cellular components. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular function. This mechanism is particularly relevant in its potential therapeutic applications, where it can target specific molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanol: A related compound with similar reactivity but lacking the amino group.
2-Chloroethylamine: Another related compound with similar applications but different functional groups.
Uniqueness
2-((2-Chloroethyl)amino)ethanol hydrochloride is unique due to its combination of a chloroethyl group and an aminoethanol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various applications .
Properties
IUPAC Name |
2-(2-chloroethylamino)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO.ClH/c5-1-2-6-3-4-7;/h6-7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPDWZDOAAAUSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10637467 | |
Record name | 2-[(2-Chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10637467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2576-29-6 | |
Record name | 2576-29-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73026 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-Chloroethyl)amino]ethan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10637467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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